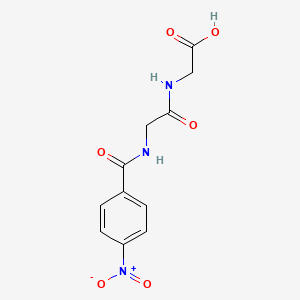

4-Nitrobenzoyl-glycyl-glycine

Descripción

Background and Significance in Chemical and Biological Research

4-Nitrobenzoyl-glycyl-glycine is a chemical compound that has garnered attention in the fields of biochemistry and pharmacology. ontosight.ai It serves as a valuable tool in various research applications, primarily as a precursor or intermediate in the synthesis of more complex molecules. ontosight.ai These molecules include potential drugs and biochemical probes used to investigate biological processes. ontosight.ai The presence of the nitro group makes it a candidate for a range of chemical reactions, such as nucleophilic substitutions and coupling reactions. cymitquimica.com Its structural similarity to naturally occurring peptides allows it to be used in studies involving enzymes and cellular transport mechanisms. The synthesis of this compound itself involves established peptide synthesis techniques. ontosight.ai

Nomenclature and Identification

The systematic identification of this compound is crucial for its use in a scientific context. This is achieved through standardized naming conventions and unique identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound to ensure unambiguous identification. The IUPAC name for this compound is 2-[[2-[(4-nitrobenzoyl)amino]acetyl]amino]acetic acid . ontosight.ainih.gov

In addition to its formal IUPAC name, this compound is known by several synonyms in scientific literature and commercial catalogs. These alternative names facilitate its identification across different databases and suppliers.

| Synonym | Identifier Type |

| p-Nitrobenzoyl-glycyl-glycine | Common Name |

| CHEMBL512207 | ChEMBL ID |

| 78196-53-9 | CAS Registry Number |

| (4-Nitrobenzoyl)glycylglycine | Alternative Name |

| 2-(2-(4-Nitrobenzamido)acetamido)acetic acid | Alternative Name |

This table is interactive. Click on the headers to sort.

Structural Overview

The chemical structure of this compound is fundamental to its properties and reactivity.

At its core, this compound is a modified tripeptide. ontosight.ai A tripeptide consists of three amino acids linked by peptide bonds. bachem.com In this specific molecule, the backbone is formed by two glycine (B1666218) units, which is the simplest amino acid. wikipedia.org This glycyl-glycine dipeptide is then modified by the attachment of a 4-nitrobenzoyl group to the N-terminus of the glycyl-glycine chain. ontosight.ai This modification introduces a nitroaromatic moiety, which significantly influences the compound's chemical and physical properties.

The molecular formula for this compound is generally cited as C11H11N3O6 . nih.govlookchem.comchemscene.com However, some sources may list it as C12H13N3O6. ontosight.ai The discrepancy in the molecular formula can arise from different representations or the inclusion of additional atoms in a hydrated or salt form of the compound. It is essential to refer to the specific documentation provided by the supplier or database for the exact molecular composition.

| Identifier | Value |

| Molecular Formula | C11H11N3O6 |

| Molecular Weight | 281.22 g/mol |

| CAS Number | 78196-53-9 |

This table is interactive. Click on the headers to sort.

Molecular Weight (281.22 g/mol or 283.25 g/mol )

There is a discrepancy in the reported molecular weight of this compound across chemical databases and suppliers. The two most cited values are approximately 281.22 g/mol and 283.25 g/mol . ontosight.ainih.govlookchem.comchemscene.com This difference arises from conflicting reports of the compound's molecular formula.

The molecular weight of 281.22 g/mol corresponds to the molecular formula C₁₁H₁₁N₃O₆ . lookchem.comnih.govlookchem.comchemscene.com This formula and its associated molecular weight are the most consistently reported values in major chemical databases such as PubChem and by several chemical suppliers. lookchem.comnih.govchemscene.com

Conversely, the molecular weight of 283.25 g/mol is derived from the molecular formula C₁₂H₁₃N₃O₆ . ontosight.ai This alternative formula appears in some literature, leading to the different calculated mass. ontosight.ai Based on computational analysis and the data provided by major chemical information repositories, the formula C₁₁H₁₁N₃O₆ and the corresponding molecular weight of 281.22 g/mol are considered the standard for this compound. nih.govchemscene.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₆ | lookchem.comnih.govlookchem.comchemscene.com |

| Molecular Weight | 281.22 g/mol | lookchem.comnih.govlookchem.comchemscene.com |

| Melting Point | 218 °C | lookchem.comlookchem.com |

| Density | 1.466 g/cm³ | lookchem.comlookchem.com |

| Flash Point | 373.6 °C | lookchem.comlookchem.com |

| Boiling Point | 694.1 °C at 760 mmHg | lookchem.comlookchem.com |

Research Aims and Scope of the Outline

The primary aim of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the topics defined in the provided outline. This includes an introduction to the compound's identity through its various names and standard identifiers, a detailed examination of the conflicting information regarding its molecular weight, and a presentation of its basic physical and chemical properties.

The content adheres exclusively to these specified areas, presenting detailed research findings within this framework. Topics such as dosage, administration, safety profiles, and adverse effects are intentionally excluded to maintain a concentrated focus on the compound's fundamental chemical characteristics. The information is compiled from diverse and authoritative sources, ensuring a professional and factual presentation. Research applications are mentioned only in the context of defining the compound's role in scientific fields, such as its use as an analogue in studies on the detection of TNT explosives. mdpi.commdpi.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,4-Dinitrophenyl glycine (DNP-glycine) |

| 2,4-dinitrotoluene (2,4-DNT) |

| 2,6-dinitrotoluene (2,6-DNT) |

| This compound |

| Glycine |

| Glycyl-glycine |

| Research and Development Explosive (RDX) |

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[2-[(4-nitrobenzoyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c15-9(12-6-10(16)17)5-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-4H,5-6H2,(H,12,15)(H,13,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJHGFSTRONKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343714 | |

| Record name | 4-Nitrobenzoylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78196-53-9 | |

| Record name | 4-Nitrobenzoylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways

The conventional synthesis of 4-Nitrobenzoyl-glycyl-glycine relies on well-established principles of peptide chemistry, primarily involving the formation of the glycyl-glycine dipeptide followed by N-terminal modification.

Peptide Synthesis Techniques for this compound

The synthesis of the glycyl-glycine backbone is the foundational step. Peptide synthesis fundamentally requires the controlled formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. To prevent unwanted side reactions, such as self-polymerization, protecting groups are employed. thermofisher.com The general process begins with the C-terminal amino acid anchored to an insoluble resin support in solid-phase peptide synthesis (SPPS), or in solution for liquid-phase synthesis. thermofisher.compeptide.com

The synthesis cycle involves several key steps:

N-terminal Deprotection: The protecting group on the N-terminus of the growing peptide chain is removed. thermofisher.com For instance, the Boc (tert-butyloxycarbonyl) group is typically removed with trifluoroacetic acid (TFA), while the Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions. peptide.com

Amino Acid Coupling: The next amino acid, with its N-terminus protected and its C-terminal carboxyl group activated, is introduced. thermofisher.com Activation is commonly achieved using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), which convert the carboxylic acid into a highly reactive O-acylisourea intermediate, ready for nucleophilic attack by the deprotected N-terminus of the peptide chain. thermofisher.comyoutube.com

Iteration: This cycle of deprotection and coupling is repeated until the desired peptide sequence, in this case, glycyl-glycine, is assembled. thermofisher.compeptide.com

Introduction of 4-Nitrobenzoyl Group to Glycylglycine (B550881) Backbone

Once the glycyl-glycine dipeptide is synthesized and its N-terminal amino group is free, the 4-nitrobenzoyl group is introduced. This is typically achieved through a standard acylation reaction. The free N-terminus of glycyl-glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated 4-nitrobenzoic acid derivative.

The most common method involves reacting glycyl-glycine with 4-nitrobenzoyl chloride in the presence of a base (like sodium hydroxide (B78521) or a tertiary amine) to neutralize the HCl byproduct. Alternatively, 4-nitrobenzoic acid can be coupled directly to the dipeptide using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC), often in the presence of a base like N-methylmorpholine (NMM) or triethylamine (B128534) (TEA). nih.govsemanticscholar.org This latter approach is analogous to the coupling of substituted acids to peptide esters to form more complex derivatives. nih.govsemanticscholar.org

Historical Synthesis and Preparation of Nitrobenzoyl Derivatives of Peptides

The use of nitroaromatic groups in peptide chemistry has a significant history. The o-nitrobenzoyl group, for example, has been utilized in liquid-phase peptide synthesis where it is attached to a polyethylene (B3416737) glycol support. nih.gov This photosensitive linker allows the peptide to be cleaved from the support under mild photolytic conditions, avoiding the harsher chemical treatments required by other methods. nih.gov Similarly, p-nitrobenzyl esters have been historically employed as protecting groups for the carboxyl terminus of amino acids during peptide synthesis. acs.org These historical applications highlight the utility of nitrobenzoyl moieties in controlling reactivity and enabling selective cleavage in complex peptide syntheses.

Novel Synthetic Approaches and Innovations

Recent advancements have explored alternative and innovative routes for synthesizing or modifying peptide structures, some of which are conceptually relevant to N-aroylated dipeptides like this compound.

Oxidative Decarboxylation of N-Aroylglycine Analogues

Novel enzymatic methods have been investigated for the modification of N-aroylglycine structures. One such process is the oxidative decarboxylation of N-alkyl-N-phenylglycine derivatives catalyzed by horseradish peroxidase (HRP). nih.gov Under standard peroxidatic conditions, this reaction leads to the cleavage of the carboxymethyl group. nih.gov Interestingly, under anaerobic and peroxide-free conditions, HRP can catalyze a non-oxidative decarboxylation of these glycine (B1666218) derivatives. researchgate.net While not a direct synthesis of the target compound, this research demonstrates innovative enzymatic pathways for modifying the glycine backbone of N-aroylated amino acids, suggesting potential for biocatalytic routes in peptide derivatization. nih.govnih.gov

Synthesis of Peptide Derivatives Containing Iodoquinazolinones/Nitroimidazoles

Modern synthetic strategies for creating complex peptide derivatives often involve coupling heterocyclic carboxylic acids to peptide backbones. Research into the synthesis of peptide derivatives of iodoquinazolinones and nitroimidazoles provides a template for such reactions. nih.govnih.gov In these syntheses, a substituted acid (e.g., a quinazolinyl- or imidazolyl-salicylic acid) is coupled with di- or tripeptide methyl esters using DCC as the coupling agent and a base like N-methylmorpholine (NMM) or triethylamine (TEA). nih.govsemanticscholar.orgresearchgate.net This methodology could be directly applied to the synthesis of this compound by coupling 4-nitrobenzoic acid with glycyl-glycine methyl ester, followed by ester hydrolysis. The synthesis of various 2-nitroimidazole (B3424786) peptide derivatives for applications in tumor imaging further illustrates the robust nature of coupling nitroaromatic moieties to peptide chelators using solid-phase synthesis techniques. nih.gov

Interactive Data Tables

Table 1: Coupling Agents and Bases in Peptide Derivatization

| Coupling Agent | Base | Application | Reference |

| Dicyclohexylcarbodiimide (DCC) | N-Methylmorpholine (NMM) | Coupling of substituted acids to peptide esters | nih.gov |

| Dicyclohexylcarbodiimide (DCC) | Triethylamine (TEA) | Synthesis of amino acid/peptide conjugates | nih.govsemanticscholar.org |

| Not specified | Not specified | Solid-phase synthesis of 2-nitroimidazole peptides | nih.gov |

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the type and amount of base used.

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A solvent that can dissolve both the polar glycyl-glycine and the less polar 4-nitrobenzoyl chloride is ideal. A mixture of water and an organic solvent, such as dioxane or acetone, is often employed. The use of an aqueous medium requires careful pH control to ensure the amino group of glycyl-glycine is deprotonated and thus nucleophilic.

Temperature: The acylation reaction is typically exothermic. Therefore, the reaction is often carried out at a low temperature (0-5 °C) to control the reaction rate and minimize the formation of side products. Maintaining a low temperature helps to prevent the hydrolysis of the 4-nitrobenzoyl chloride and potential side reactions.

Stoichiometry and Base: The molar ratio of the reactants plays a significant role in the reaction outcome. A slight excess of the 4-nitrobenzoyl chloride may be used to ensure complete conversion of the glycyl-glycine. A base, such as sodium hydroxide or a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid produced during the reaction. The controlled addition of the base is important to maintain the optimal pH for the reaction.

The following table summarizes the key parameters and their potential effects on the synthesis of this compound.

| Parameter | Condition | Rationale | Potential Impact on Yield |

| Solvent | Aqueous-organic mixture (e.g., water-dioxane) | Solubilizes both polar and non-polar reactants. | High |

| Temperature | 0-5 °C | Controls reaction rate, minimizes side reactions and hydrolysis of the acid chloride. | High |

| pH / Base | pH 8-9, controlled addition of NaOH or triethylamine | Neutralizes HCl byproduct, maintains nucleophilicity of the amino group. | High |

| Reactant Ratio | Slight excess of 4-nitrobenzoyl chloride | Drives the reaction towards completion. | Moderate to High |

| Reaction Time | 1-3 hours | Allows for complete reaction without significant product degradation. | Moderate |

Purification and Isolation Techniques for Synthetic Products

Following the completion of the synthesis, the crude product mixture contains the desired this compound, unreacted starting materials, the hydrochloride salt of the base (if a tertiary amine is used), and other byproducts. A systematic purification process is therefore necessary to isolate the final product in high purity.

Initial Work-up: The initial step in purification often involves the acidification of the reaction mixture. This protonates any unreacted glycyl-glycine, increasing its solubility in the aqueous phase, and precipitates the less soluble this compound. The crude product can then be collected by filtration.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol-water) and allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.

Chromatography: For achieving very high purity, chromatographic techniques can be employed. Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) can effectively separate the desired product from any remaining impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

The table below outlines the common purification techniques and their applications in the isolation of this compound.

| Technique | Purpose | Description |

| Filtration | Initial separation of the crude product. | The precipitated crude product is separated from the reaction mixture by vacuum or gravity filtration. |

| Acidification | To precipitate the product and remove basic impurities. | The reaction mixture is acidified (e.g., with HCl) to a pH of around 2-3 to precipitate the product. |

| Recrystallization | To purify the solid product. | The crude product is dissolved in a minimal amount of hot solvent and allowed to crystallize upon cooling. |

| Column Chromatography | For high-purity separation. | The product is passed through a column containing a stationary phase, and separation is achieved based on differential adsorption. |

| Thin-Layer Chromatography (TLC) | To monitor reaction progress and purity. | A small amount of the sample is spotted on a TLC plate to assess the number of components and determine the purity. |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Analysis

Spectroscopic analysis is fundamental in confirming the identity and purity of 4-Nitrobenzoyl-glycyl-glycine. The following subsections detail the expected outcomes from various spectroscopic methods based on the known characteristics of its constituent functional groups and data from structurally similar compounds.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its amide, carboxylic acid, nitro, and aromatic functionalities.

The presence of two amide linkages in the this compound molecule gives rise to distinct absorption bands. The Amide I band, primarily due to the C=O stretching vibration, is anticipated to appear in the region of 1630-1680 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching vibrations, is expected to be observed between 1510 and 1570 cm⁻¹. The precise positions of these bands can be influenced by hydrogen bonding.

Beyond the amide bands, the IR spectrum will display absorptions characteristic of the other functional groups. The carboxylic acid (-COOH) group will show a broad O-H stretching band typically in the range of 2500-3300 cm⁻¹ and a C=O stretching vibration around 1700-1725 cm⁻¹, which may overlap with the Amide I band. The nitro (-NO2) group will be identified by two strong absorption bands: an asymmetric stretching vibration near 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1335-1385 cm⁻¹. The aromatic ring of the 4-nitrobenzoyl moiety will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Aromatic | C-H Stretch | >3000 |

| Amide | N-H Stretch | ~3300 |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amide I | C=O Stretch | 1630-1680 |

| Amide II | N-H Bend, C-N Stretch | 1510-1570 |

| Nitro Group | Asymmetric Stretch | 1500-1560 |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the protons of the aromatic ring are expected to appear as two distinct doublets in the downfield region (around 8.0-8.4 ppm) due to the electron-withdrawing effect of the nitro group. The methylene (B1212753) (-CH2-) protons of the two glycine (B1666218) units will resonate at different chemical shifts, likely between 3.8 and 4.2 ppm, appearing as doublets due to coupling with the adjacent amide protons. The amide (N-H) protons will be observed as triplets further downfield, and the carboxylic acid proton (-COOH) will appear as a broad singlet at a chemical shift greater than 10 ppm.

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbons of the amide and carboxylic acid groups are expected in the 165-175 ppm range. The aromatic carbons will appear between 120 and 150 ppm, with the carbon bearing the nitro group being the most downfield. The α-carbons of the glycine residues will resonate around 40-45 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| -COOH | >10 (broad s) | C=O (acid) | ~173 |

| N-H (amide) | 7.5-8.5 (t) | C=O (amide) | ~168 |

| Aromatic H | 8.0-8.4 (d) | C-NO₂ | ~150 |

| -CH₂- (glycyl) | 3.8-4.2 (d) | Aromatic C-H | 124-130 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C11H11N3O6, the expected exact molecular weight is 281.0648 g/mol appchemical.com.

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 282.0721. Common fragmentation patterns in tandem mass spectrometry (MS/MS) would involve the cleavage of the amide bonds, leading to the formation of characteristic b and y ions. For instance, fragmentation could result in the loss of the terminal glycine (y1 ion) or the formation of the 4-nitrobenzoyl-glycyl cation (b2 ion). The loss of water from the carboxylic acid and cleavage of the nitro group are also possible fragmentation pathways that can aid in structure elucidation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 282.0721 |

| [M+Na]⁺ | 304.0540 |

UV-Visible Spectroscopy

Specific UV-Visible absorption spectra, including details on maximum absorbance (λmax), for this compound have not been reported in the reviewed literature. The compound has been used in surface plasmon resonance (SPR) sensor development, but its own UV-Vis spectroscopic profile is not provided in these studies. researchgate.netmdpi.com

Circular Dichroism (CD) Spectroscopy for Structural Conformation

There are no available studies in the scientific literature that utilize Circular Dichroism (CD) spectroscopy to analyze the structural conformation of this compound. CD spectroscopy is a powerful tool for examining the secondary structure of peptides, but it does not appear to have been applied to this specific compound in published research.

Crystallographic Studies

X-ray Diffraction (XRD) for Crystal Structure Elucidation

A search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray diffraction (XRD) of this compound. The crystal structure of this compound has not been elucidated, and therefore, detailed information on its solid-state conformation, bond angles, and intermolecular interactions is not available.

Analysis of Lattice Parameters

As the crystal structure for this compound has not been determined, data regarding its crystallographic lattice parameters (such as cell lengths a, b, and c; angles α, β, and γ; crystal system; and space group) are not available.

Other Characterization Techniques

No other significant characterization techniques or detailed analytical data for this compound were found in the reviewed literature. The compound is primarily cited as a commercially available chemical used as a non-interfering analyte or control substance in experiments focused on other molecules. mdpi.compaft-phil.com

Elemental Analysis (CHN/S)

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This allows for the verification of the empirical formula against the theoretical composition derived from the molecular structure.

The molecular formula for this compound is C₁₁H₁₁N₃O₆. Based on this, the theoretical elemental composition can be calculated. The analysis provides a critical checkpoint for the purity of the synthesized compound.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 46.98 |

| Hydrogen (H) | 3.94 |

| Nitrogen (N) | 14.94 |

| Oxygen (O) | 34.14 |

Thermal Analysis (TG/DTA)

Thermal analysis techniques, specifically Thermogravimetry (TG) and Differential Thermal Analysis (DTA), provide insights into the thermal stability and decomposition profile of a compound. TG measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, indicating endothermic or exothermic events.

While specific experimental TG/DTA data for this compound is not detailed in the available research, the thermal behavior of the related compound, glycylglycine (B550881), has been studied. Research shows that glycylglycine is less thermally stable than glycine and begins to decompose at approximately 214°C. researchgate.net The initial gaseous products evolved during the pyrolysis of glycylglycine in an inert nitrogen atmosphere are ammonia (B1221849) (NH₃), water (H₂O), and carbon dioxide (CO₂). researchgate.net At higher temperatures (around 400°C), isocyanic acid (HNCO) and hydrogen cyanide (HCN) are formed, suggesting the breakdown of a cyclic intermediate, 2,5-diketopiperazine. researchgate.net

The thermal decomposition of glycine, a constituent amino acid, has been shown to begin around 240°C under an inert atmosphere. researchgate.net The process is endothermic and results in the evolution of water and ammonia.

It can be inferred that the thermal decomposition of this compound would involve the breakdown of both the peptide backbone and the nitrobenzoyl moiety. The presence of the aromatic nitro group would likely influence the decomposition pathway and characteristic temperatures compared to unsubstituted glycylglycine. A typical thermal analysis would record the mass loss corresponding to the sequential fragmentation of the molecule.

| Compound | Decomposition Onset Temperature | Primary Gaseous Products |

|---|---|---|

| Glycylglycine | ~214°C researchgate.net | NH₃, H₂O, CO₂ researchgate.net |

| Glycine | ~240°C researchgate.net | H₂O, NH₃ |

Biological and Biochemical Investigations

Interactions with Biological Systems

The unique structure of 4-Nitrobenzoyl-glycyl-glycine, which combines a nitroaromatic moiety with a dipeptide, has prompted investigations into its interactions with various biological systems. These studies range from its application in the development of sensitive detection methods to its potential as a modulator of enzyme activity.

While not a biochemical probe in the traditional sense of targeting and reporting on a specific biological activity, this compound has been utilized as a key molecular component in the development of advanced sensor technologies. Specifically, it has served as an analyte analog in the creation of a surface plasmon resonance (SPR) sensor for the detection of 2,4,6-trinitrotoluene (B92697) (TNT). nih.govmdpi.com In this application, the sensor's specificity was tested against a panel of compounds, including this compound, to ensure it could distinguish TNT from structurally similar but non-explosive molecules. nih.govmdpi.com The negligible response of the sensor to this compound and other analogs demonstrated the high selectivity of the peptide-based recognition element for TNT. nih.govmdpi.com This use underscores the compound's role as a crucial negative control and structural analog in the validation of a biosensor, a critical aspect of biochemical probe development. nih.govmdpi.com

The dipeptide nature of this compound suggests its potential to interact with enzymes that recognize and process peptides, such as peptidases and hydrolases.

Peptidylglycine α-hydroxylating monooxygenase (PHM) is a critical enzyme in the biosynthesis of many peptide hormones and neuropeptides. nih.govresearchgate.netnih.gov It catalyzes the copper- and ascorbate-dependent hydroxylation of the α-carbon of C-terminal glycine (B1666218) residues in peptide precursors. researchgate.net This is the initial and often rate-limiting step in the two-step process of peptide amidation. nih.govresearchgate.net

While direct studies investigating this compound as a substrate or inhibitor of PHM are not prevalent in the current body of scientific literature, the enzyme's known substrate specificity provides a basis for potential interaction. PHM recognizes and binds to peptides with a C-terminal glycine. Given that this compound possesses a terminal glycine residue, it is conceivable that it could act as a substrate or a competitive inhibitor of PHM. The presence of the 4-nitrobenzoyl group at the N-terminus would likely influence its binding affinity and processing by the enzyme. For comparison, a variety of synthetic and natural peptides with C-terminal glycine are known substrates for PHM.

| Compound | Interaction with PHM | Key Findings |

|---|---|---|

| C-terminal glycine-extended peptides | Substrate | These are the natural substrates, converted to their active α-amidated products. nih.govresearchgate.net |

| 4-phenyl-3-butenoic acid (PBA) | Mechanism-based inactivator and substrate | PBA is a potent irreversible inactivator of PHM and also serves as a substrate. nih.govresearchgate.net |

| Cinnamic acid and its analogs | Inhibitors or inactivators | These compounds have been shown to inhibit or inactivate PHM. researchgate.net |

Glycyl-glycine hydrolases are enzymes that catalyze the cleavage of the peptide bond in the dipeptide glycyl-glycine. There is a lack of specific research in the scientific literature detailing the inhibitory effects of this compound on the activity of glycyl-glycine hydrolase. However, studies on other enzymes of the glycine cleavage system have shown that it can be inhibited by various metabolites, such as 2-methyl-butyryl-CoA and isobutyryl-CoA, which act as noncompetitive inhibitors. nih.gov This suggests that the glycine cleavage system is susceptible to inhibition by molecules that are structurally distinct from its natural substrates.

Interactions with Peptidases and Hydrolases

Biological Activity Studies

The biological activity of this compound, particularly its potential antimicrobial effects, has been an area of scientific inquiry. This interest stems from the known antimicrobial properties of related compounds, including glycine and various nitroaromatic derivatives.

While direct and extensive studies on the antimicrobial properties of this compound are limited, the activities of its constituent components and related molecules provide a strong rationale for its potential efficacy. High concentrations of glycine have been shown to induce lysis and morphological changes in various bacteria, and recent studies have demonstrated its ability to restore antibiotic sensitivity in multidrug-resistant strains. nih.gov Furthermore, various nitrobenzyl derivatives have been synthesized and evaluated for their antimicrobial activity, with some showing significant antibacterial and antifungal effects. researchgate.netnih.gov For instance, certain nitrobenzyl-oxy-phenol derivatives have demonstrated notable activity against Moraxella catarrhalis. researchgate.net

The antimicrobial potential of peptides containing glycine has also been explored. For example, glycine-lysine based α-helical antimicrobial peptides have shown varying degrees of potency against clinically relevant pathogens. units.it The conjugation of diglycine to antibiotics has also been shown to enhance their antibacterial efficacy. nih.gov

| Compound/Compound Class | Target Organisms | Observed Effect |

|---|---|---|

| Glycine | Multidrug-resistant bacteria | Bactericidal activity and restoration of antibiotic susceptibility. nih.gov |

| Nitrobenzyl-oxy-phenol derivatives | Moraxella catarrhalis | Significant antibacterial activity with MIC values as low as 11 µM. researchgate.net |

| Glycine-conjugated antibiotics | E. coli | Enhanced antibacterial activity. nih.gov |

| Glycine-lysine based peptides | Gram-negative pathogens, MRSA | Potent bactericidal activity. units.it |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Gram-positive bacteria, fungi | Effective growth inhibition. nih.gov |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about molecular structures and properties. Methods such as Density Functional Theory (DFT) are instrumental in exploring the molecule's potential energy surface and electronic landscape.

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like 4-Nitrobenzoyl-glycyl-glycine. The molecule possesses several rotatable bonds, primarily the peptide backbone dihedral angles (φ, ψ) and the bonds connecting the benzoyl group.

Theoretical calculations on related N-acylated dipeptides and peptoids show that a variety of stable conformers, including extended (β-strand like) and turn-like structures, can exist. nih.govnih.gov For this compound, it is predicted that the global minimum energy structure would involve a specific set of dihedral angles that optimize intramolecular interactions, such as potential weak hydrogen bonds, while minimizing steric clashes.

Table 1: Predicted Stable Conformations and Dihedral Angles for a Dipeptide Backbone

| Conformation | φ (phi) Angle Range | ψ (psi) Angle Range | Characteristics |

| Right-handed α-helix | -130° to -50° | -60° to -30° | A common secondary structure motif. |

| β-sheet | -150° to -90° | +90° to +150° | An extended, pleated sheet structure. |

| Left-handed helix | +50° to +90° | +30° to +80° | Less common than the right-handed helix. |

| Turn/Loop | Various | Various | Connects other secondary structure elements. |

Note: This table represents typical dihedral angle ranges for peptide backbones. The actual values for this compound would be specifically determined through geometry optimization calculations.

The electronic structure of this compound is dominated by the influence of the 4-nitrobenzoyl group. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly impacts the electron distribution across the entire molecule. nih.gov

Quantum chemical calculations can map the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge. For this molecule, a high degree of negative electrostatic potential is expected around the oxygen atoms of the nitro group and the carboxylate terminus. The aromatic ring will be electron-deficient (electrophilic) due to the nitro group's influence. This electron-withdrawing effect propagates through the amide bond to the peptide backbone.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can predict reactivity. The LUMO is likely to be centered on the nitroaromatic ring, indicating that this region is the most probable site for a nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. The strong electronic perturbations from the nitro group are expected to result in a relatively small HOMO-LUMO gap compared to its non-nitrated analog.

Table 2: Predicted Electronic Properties of this compound Moieties

| Molecular Moiety | Key Electronic Feature | Predicted Chemical Property |

| Nitro Group (-NO₂) | Strong electron-withdrawing; high negative electrostatic potential on oxygens. | Acts as a strong hydrogen bond acceptor; increases electrophilicity of the aromatic ring. |

| Phenyl Ring | Electron-deficient (due to -NO₂). | Susceptible to nucleophilic aromatic substitution; capable of π-π stacking interactions. |

| Amide Bonds | Polar with partial negative charge on oxygen and partial positive charge on hydrogen. | Key sites for hydrogen bonding (acceptor at C=O, donor at N-H). |

| Carboxylate Terminus (-COO⁻) | High negative charge density. | Strong hydrogen bond acceptor; potential site for ionic interactions. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. peptidedynamics.comnih.gov These simulations are invaluable for understanding how this compound behaves in a biological environment, such as in an aqueous solution. acs.org

In an aqueous environment, water molecules will arrange themselves around the solute in hydration shells. MD simulations can reveal the structure and dynamics of these shells. The polar parts of this compound—the nitro group, the peptide backbone amides, and the terminal carboxylate—will form strong hydrogen bonds with surrounding water molecules. The oxygen atoms of the nitro group are particularly potent hydrogen bond acceptors.

The peptide backbone's N-H groups will act as hydrogen bond donors, while the carbonyl oxygens will act as acceptors. These interactions are fundamental to the solubility and conformational stability of the peptide in water. The aromatic phenyl ring is more hydrophobic and will have a different impact on the local water structure, potentially leading to weaker, less ordered interactions. MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent, providing a detailed picture of its solvation thermodynamics.

Table 3: Potential Hydrogen Bonding Interactions in Aqueous Solution

| Donor Atom/Group in Molecule | Acceptor Atom/Group in Molecule | Interaction with Water |

| Amide N-H (Gly1, Gly2) | N/A | Donates H-bond to water oxygen. |

| N/A | Amide C=O (Benzoyl, Gly1, Gly2) | Accepts H-bond from water hydrogen. |

| N/A | Nitro O-N-O | Accepts H-bond from water hydrogen. |

| N/A | Carboxylate C=O | Accepts H-bond from water hydrogen. |

Docking and Molecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or antigen). researchgate.netnih.gov This method is essential for structure-based drug design and for understanding the molecular basis of biological recognition.

In the context of peptide design, this compound can be considered a molecular fragment or a small peptide ligand designed to interact with a specific biological target, such as an antigen's binding site. nih.govnih.govnih.gov Docking simulations would place the molecule into the binding pocket of a target protein and score the different poses based on factors like intermolecular forces, steric complementarity, and solvation effects.

The distinct chemical features of this compound would govern its binding orientation:

The 4-Nitrobenzoyl Group: The aromatic ring is capable of engaging in favorable π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket. The nitro group's oxygens can act as key hydrogen bond acceptors with donor groups on the protein side chains (e.g., from Arginine, Lysine, or Serine). researchgate.net

The Glycyl-glycine Backbone: The amide groups provide a scaffold for forming a network of hydrogen bonds with the protein backbone or polar side chains, mimicking the interactions of natural peptide substrates.

The Carboxylate Terminus: This negatively charged group can form strong salt bridges with positively charged residues like Lysine or Arginine, often serving as a critical anchor point for binding.

By simulating the docking of this molecule, researchers can generate hypotheses about its binding mode and affinity. This information is a crucial first step in the rational design of more complex and potent peptide-based therapeutics, where the 4-nitrobenzoyl moiety could be used as a specific recognition element. rsc.orgresearchgate.net

Table 4: Potential Intermolecular Interactions in an Antigen-Binding Site

| Moiety of Ligand | Potential Interacting Residue(s) in Antigen | Type of Interaction |

| Nitro Group | Arginine (Arg), Lysine (Lys), Serine (Ser), Asparagine (Asn) | Hydrogen Bond (Acceptor) |

| Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) | π-π Stacking, Hydrophobic |

| Peptide Backbone | Polar/Charged Residues, Backbone Amides | Hydrogen Bonds |

| Carboxylate Group | Arginine (Arg), Lysine (Lys), Histidine (His) | Salt Bridge / Ionic Interaction |

Lack of Publicly Available Research Precludes an In-Depth Analysis of this compound in Computational Chemistry

A thorough review of publicly accessible scientific literature and databases reveals a significant gap in research concerning the chemical compound this compound within the fields of computational chemistry and theoretical modeling. Specifically, no detailed studies or datasets were identified that focus on the prediction of its protein-ligand interactions or its theoretical effects on protein folding and stability.

Computational chemistry and theoretical modeling are powerful tools in modern drug discovery and molecular biology. Methodologies such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations are routinely employed to predict how a ligand, such as this compound, might interact with a protein's binding site. These predictions are invaluable for understanding potential therapeutic effects and for guiding further experimental work. Computational approaches can elucidate the binding affinity, orientation, and the specific molecular interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the protein-ligand complex.

Similarly, theoretical predictions of a ligand's impact on protein folding and stability are crucial. The binding of a small molecule can induce conformational changes in a protein, potentially altering its stability and function. Computational methods can model these changes, predicting whether a ligand will stabilize or destabilize the protein structure. This information is vital for assessing the potential consequences of such an interaction within a biological system.

Despite the utility of these computational methods, their application to this compound has not been documented in the available scientific literature. Consequently, there are no specific research findings, data tables, or detailed analyses to populate a discussion on its predicted protein-ligand interactions or its theoretical influence on protein folding and stability. The creation of a scientifically accurate and informative article on these specific aspects of this compound is therefore not feasible at this time.

Applications in Advanced Materials and Biosensing

Role as a Building Block in Pharmaceutical and Bioactive Compound Synthesis

Currently, there is limited specific information available in scientific literature detailing the direct role of 4-Nitrobenzoyl-glycyl-glycine as a foundational building block in the synthesis of pharmaceutical drugs and other bioactive compounds. While glycine (B1666218) and its derivatives are fundamental in medicinal chemistry, the specific utility of the 4-nitrobenzoyl modification on the glycyl-glycine backbone for creating new therapeutic agents has not been a significant focus of published research.

Biosensing Applications

The most prominent application of this compound is in the field of biosensing, particularly in the development of highly selective sensors for detecting specific analytes. Its unique chemical structure allows it to be used in sophisticated sensing platforms, most notably in Surface Plasmon Resonance (SPR) sensors.

Use in Surface Plasmon Resonance (SPR) Sensors

Surface Plasmon Resonance (SPR) is a real-time, label-free detection technique that measures the binding of analytes to a sensor surface. This compound has been instrumental in the development and testing of these sensors.

A critical aspect of sensor development is ensuring selectivity, meaning the sensor only responds to the target analyte and not to similar molecules. In the development of SPR sensors for the detection of the explosive 2,4,6-trinitrotoluene (B92697) (TNT), this compound has been employed as a structural analog to test the sensor's specificity. Research has shown that peptide-functionalized SPR sensors designed to bind with TNT exhibit a significantly lower response to this compound and other TNT analogs, demonstrating the high selectivity of these sensors for their intended target. nih.govpjlss.edu.pk

| Analyte | Sensor Response (Arbitrary Units) at 4.0 ppm | Sensor Response (Arbitrary Units) at 501.5 ppm |

| 2,4-dinitrophenyl glycine | ~10 | ~20 |

| 2,4-dinitrotoluene | ~15 | ~30 |

| 2,6-dinitrotoluene | ~12 | ~25 |

| This compound | ~8 | ~18 |

| RDX | ~5 | ~15 |

| TNT | ~40 | ~120 |

This table is generated based on data presented in studies on TNT detection using peptide-functionalized SPR sensors, where this compound was used as a non-binding analog to demonstrate selectivity. nih.gov

The development of peptide-functionalized sensors is a rapidly advancing area of research. These sensors utilize short peptide sequences designed to bind to specific target molecules. In this context, molecules like this compound are crucial for validating the performance of these novel sensors. By showing that the sensor does not respond to such closely related but non-target molecules, researchers can confirm the effectiveness of the engineered peptide recognition element. nih.gov

The overarching goal in biosensor development is to enhance both sensitivity (the ability to detect very small amounts of an analyte) and selectivity. The use of compounds like this compound in control experiments is a key part of the validation process that confirms these enhancements. By demonstrating a negligible response to this analog compared to the strong response to the target analyte, the improved performance of the biosensor is quantitatively established. pjlss.edu.pk

Precursor in Drug Discovery Processes

Similar to its role as a building block, the specific application of this compound as a precursor in drug discovery processes is not well-documented in the available scientific literature. While the broader class of nitroaromatic compounds and peptides are of interest in medicinal chemistry, the direct use of this particular compound to generate lead compounds or drug candidates has not been a prominent feature of published research.

Enzymatic Assays

While direct and detailed research on the specific use of this compound in enzymatic assays is not extensively documented in publicly available scientific literature, its structural characteristics suggest potential applications as a substrate for certain proteases. The presence of a 4-nitrobenzoyl group at the N-terminus and the tripeptide structure (glycyl-glycyl-glycine) provides a basis for its recognition and cleavage by specific enzymes, particularly peptidases and proteases.

The fundamental principle behind using a synthetic substrate like this compound in an enzymatic assay is the detection of a product formed upon enzymatic cleavage. The 4-nitrobenzoyl group, a chromophore, is key to this process. When the peptide bond is hydrolyzed by an enzyme, 4-nitrobenzoate (B1230335) or a related product is released. The release of this chromogenic group leads to a change in absorbance, which can be monitored spectrophotometrically to determine the rate of the enzymatic reaction. This approach is common for assaying various proteases, where a p-nitroanilide or a similar chromogenic group is attached to a peptide substrate. nih.gov

The glycyl-glycyl-glycine peptide sequence itself can be a target for various peptidases. For instance, intestinal peptidases are known to hydrolyze glycylglycine (B550881). nih.gov The specificity of an enzyme for this compound would depend on its ability to accommodate the N-terminal blocking group and recognize the glycine-rich peptide sequence.

In a typical enzymatic assay involving a substrate like this compound, the rate of hydrolysis would be determined by measuring the increase in absorbance at a specific wavelength corresponding to the released 4-nitrobenzoyl moiety. The kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), could then be calculated from the initial reaction rates at various substrate concentrations.

While specific data for this compound is not available, the table below illustrates hypothetical data that could be generated from such an enzymatic assay. This is provided for illustrative purposes to demonstrate the type of research findings that would be expected.

Hypothetical Kinetic Data for a Peptidase with this compound

| Substrate Concentration (mM) | Initial Velocity (µmol/min) |

|---|---|

| 0.5 | 0.15 |

| 1.0 | 0.28 |

| 2.0 | 0.45 |

| 5.0 | 0.75 |

| 10.0 | 0.90 |

From such data, a Lineweaver-Burk plot could be constructed to determine the Vmax and Km for the enzyme with this substrate. Further research would be necessary to identify specific enzymes that efficiently hydrolyze this compound and to characterize the kinetics of the reaction in detail. The development of such an assay could be valuable for screening for inhibitors of specific peptidases or for studying the substrate specificity of newly discovered enzymes.

Future Research Directions and Translational Perspectives

Development of Novel 4-Nitrobenzoyl-glycyl-glycine Derivatives with Enhanced Biological Activities

Future research will likely focus on the rational design and synthesis of novel derivatives of this compound to enhance its biological activities. The core structure of this compound presents multiple sites for chemical modification. For instance, substitution on the aromatic ring of the nitrobenzoyl group could significantly influence the compound's electronic and steric properties, potentially leading to improved target binding and efficacy. Furthermore, the modification of the glycyl-glycine dipeptide backbone, such as through the introduction of different amino acid residues, could alter the molecule's conformational flexibility and interactions with biological targets.

A systematic approach to generating a library of these derivatives would be crucial. This would involve a variety of synthetic strategies to create a diverse set of analogs. Subsequent high-throughput screening of these compounds against a panel of biological targets, such as enzymes or receptors implicated in disease, would be essential to identify lead compounds with promising activity profiles. The goal of these derivatization efforts would be to develop analogs with improved potency, selectivity, and pharmacokinetic properties.

Advanced Computational Approaches for Predictive Modeling

The use of advanced computational tools is set to play a pivotal role in accelerating the discovery and development of this compound-based therapeutics. Molecular modeling techniques, such as quantum mechanics and molecular dynamics simulations, can provide deep insights into the conformational preferences and electronic properties of this compound and its derivatives. These computational studies can help elucidate the structure-activity relationships (SAR) by predicting how different chemical modifications will affect the molecule's interaction with its biological targets.

Predictive modeling can also be employed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs. By identifying potential liabilities early in the drug discovery process, computational approaches can help prioritize the synthesis of compounds with a higher probability of success. Virtual screening of large compound libraries against known protein structures can also identify potential new targets for this compound and its derivatives, thereby expanding their therapeutic potential.

Integration into Multi-component Systems for Enhanced Functionality

To overcome challenges such as poor solubility or non-specific toxicity, future research could explore the integration of this compound into multi-component systems. The development of novel drug delivery platforms, such as nanoparticles, liposomes, or hydrogels, could significantly enhance the therapeutic efficacy of this compound. These delivery systems can be engineered to improve the solubility and stability of this compound, as well as to achieve targeted delivery to specific tissues or cells.

For example, by encapsulating this compound within a nanoparticle carrier, it may be possible to protect the compound from degradation in the bloodstream and control its release at the site of action. Furthermore, the surface of these nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides, to ensure specific delivery to diseased cells while minimizing off-target effects. The development of such "smart" delivery systems would be a significant step towards translating this compound into a clinically viable therapeutic.

Potential in Rational Drug Design and Therapeutic Development

The principles of rational drug design will be fundamental to unlocking the therapeutic potential of this compound. wikipedia.org This approach relies on a detailed understanding of the molecular mechanisms of disease and the specific biological targets involved. wikipedia.org By identifying a key protein or enzyme and understanding its three-dimensional structure, it becomes possible to design molecules that can bind to and modulate its activity.

In the context of this compound, the first step would be to identify its specific biological target(s). Once a target is validated, structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be used to determine the structure of the target in complex with this compound or a potent analog. This structural information would provide a detailed blueprint for the design of next-generation compounds with optimized interactions with the target, leading to improved efficacy and selectivity. This iterative process of design, synthesis, and biological evaluation is the cornerstone of modern drug discovery and will be essential for the successful therapeutic development of this compound-based agents.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 4-nitrobenzoyl-glycyl-glycine in laboratory settings?

- Methodological Answer : Based on analogous nitroaromatic compounds (e.g., 4-nitrobenzoic acid), researchers must:

- Use non-permeable gloves (e.g., nitrile) and dust masks to prevent dermal/ocular exposure .

- Operate in ventilated fume hoods to avoid inhalation of fine particles .

- Store the compound away from oxidizers and in cool, dry conditions to minimize degradation risks .

- Regularly monitor stability via HPLC to detect decomposition byproducts like nitroso derivatives .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- FT-IR : Identify characteristic peaks for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and amide bonds (1650–1680 cm⁻¹ for C=O stretch) .

- NMR : Use -NMR to resolve aromatic protons (δ 8.0–8.3 ppm for para-substituted nitrobenzoyl) and glycine backbone signals (δ 3.5–4.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (theoretical ~295.2 g/mol) via ESI-MS and monitor fragmentation patterns for impurities .

Q. What are the key solubility properties of this compound in common solvents?

- Methodological Answer :

- Conduct a solubility screen using polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12).

- For example, nitrobenzoyl derivatives typically exhibit limited solubility in water but improved solubility in DMSO (~50 mg/mL) .

- Adjust pH to enhance aqueous solubility via deprotonation of the glycine carboxylate group .

Advanced Research Questions

Q. How can adsorption geometries of this compound on metal surfaces be experimentally determined?

- Methodological Answer :

- Use X-ray photoelectron spectroscopy (XPS) to analyze binding energies of nitrogen (N 1s) and oxygen (O 1s) atoms, which indicate zwitterionic vs. anionic adsorption forms .

- Perform density functional theory (DFT) calculations to model interactions between the nitro group and metal surfaces (e.g., Cu(110)), comparing theoretical vs. experimental spectra .

- Anneal samples to observe thermal stability; evidence suggests nitro groups may reduce to amines at high temperatures, altering surface binding .

Q. How should researchers resolve contradictions between spectroscopic data and computational models of this compound’s reactivity?

- Methodological Answer :

- Systematic Coverage Studies : Vary surface coverage (submonolayer to multilayer) to assess how intermolecular interactions affect reactivity .

- Temperature-Dependent Experiments : Monitor nitro group reduction kinetics under controlled conditions (e.g., 25–300°C) to validate computational activation barriers .

- Cross-Validation : Compare results from complementary techniques (e.g., XPS, IR, DFT) to identify artifacts or model limitations .

Q. What strategies optimize the synthesis of this compound while minimizing side reactions?

- Methodological Answer :

- Stepwise Acylation : Protect the glycine-glycine amine group with tert-butoxycarbonyl (Boc), then react with 4-nitrobenzoyl chloride in anhydrous DMF .

- pH Control : Maintain basic conditions (pH 8–9) during coupling to prevent nitro group hydrolysis .

- Real-Time Monitoring : Use -NMR to track reaction progress and detect intermediates like O-acylated byproducts .

Key Research Findings

- Adsorption Behavior : Glycyl-glycine derivatives adopt zwitterionic or anionic forms on metal surfaces depending on coverage and annealing conditions .

- Nitro Group Reactivity : Nitrobenzoyl groups are prone to reduction under thermal stress, necessitating inert atmospheres during synthesis .

- Safety Protocols : Analogous nitroaromatics require stringent respiratory and dermal protection due to acute toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.